REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:9][C:10]=1[Cl:11])=[O:5])C.O1CCCC1.CO.[H-].[OH-].[Li+]>O>[Cl:11][C:10]1[O:9][C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:7][C:6]=1[C:4]([OH:5])=[O:3] |f:3.4.5|
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
lithium hydroxide monohydride
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
[H-].[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Type
|
ADDITION
|
Details
|
To the residue, water was added
|
Type
|
ADDITION
|
Details
|
pH value of the aqueous layer was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N)
|
Type
|
CUSTOM
|
Details
|
The white precipitation
|
Type
|
CUSTOM
|
Details
|
was collected by centrifugation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |